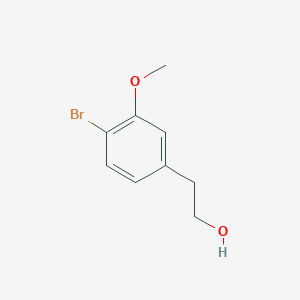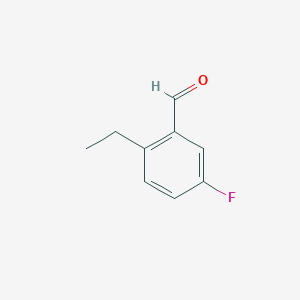![molecular formula C13H18O3 B15318983 1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with two methoxy groups positioned on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 2,4-dimethoxyphenyl ethylene, followed by subsequent functionalization to introduce the ethan-1-ol group
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to facilitate the cyclopropanation reaction and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenyl cyclopropyl ethan-1-ol compounds.
Scientific Research Applications
1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-[2-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-amine
- 1-[2-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol derivatives
Comparison: Compared to similar compounds, 1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol is unique due to its specific structural configuration, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O3/c1-9(14)13(6-7-13)11-5-4-10(15-2)8-12(11)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
JQVABKFMPMWDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=C(C=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


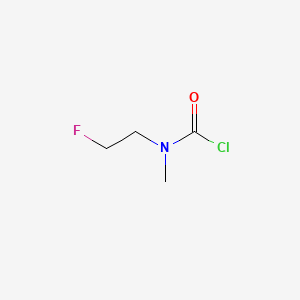
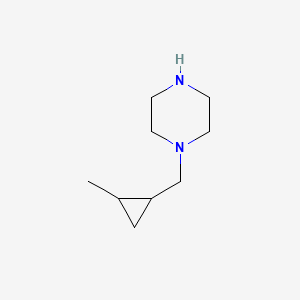
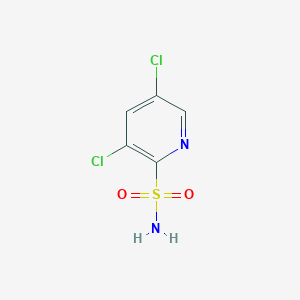
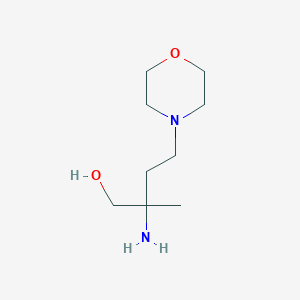
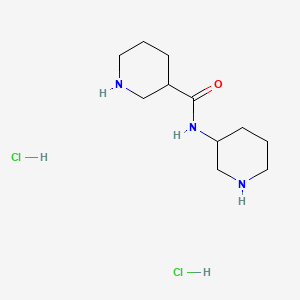
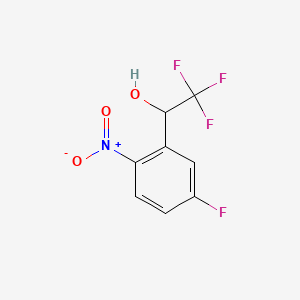

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)

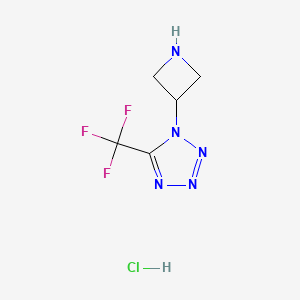
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
